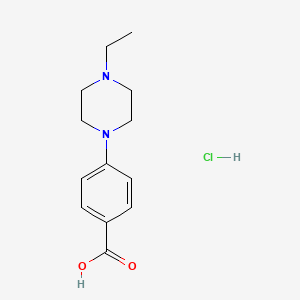

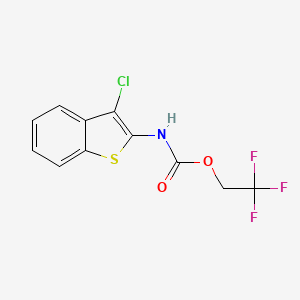

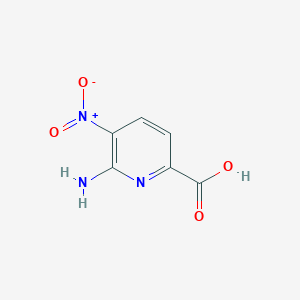

![molecular formula C10H12F3N3O2 B1523460 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1291287-24-5](/img/structure/B1523460.png)

2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

説明

2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, also known as 2-CPAP, is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrazole and has been found to have a wide range of biological and pharmacological activities. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-CPAP has been studied for its potential use in the treatment of various neurological disorders.

科学的研究の応用

Synthesis Techniques and Chemical Reactions

Brönsted Acid-Mediated Annulations : The use of 1-Cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of Brönsted acid for efficient synthesis of 1,3,5-trisubstituted pyrazoles is highlighted in research. This method allows access to structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

CuX(2)-Mediated Cyclization : Research demonstrates cyclopropylideneacetic acids and esters react with CuBr(2) or CuI/I(2) in aqueous acetonitrile, forming 2(5H)-furanones or 5,6-dihydro-2H-pyran-2-ones. The reaction's selectivity significantly depends on temperature (Huang & Zhou, 2002).

Quantum-Chemical Calculations : Research involving 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation explores semi-empirical AM1 calculations to study reaction mechanisms, providing insights into structural determinations (Yıldırım, Kandemirli, & Akçamur, 2005).

1,3-Dipolar Cycloadditions and Sigmatropic Rearrangements : The cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes and subsequent rearrangements leading to CF3-substituted pyrazoles are studied for their regioselectivities and reaction conditions (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Lewis Acid Catalyzed Reactions : Investigations into the reactions of cyclopropane-1,1-dicarboxylates with pyrazolines, catalyzed by scandium or ytterbium triflates, lead to the formation of N-substituted 2-pyrazolines or diazabicyclooctanes, providing insights into potential reaction mechanisms (Tomilov, Novikov, & Nefedov, 2010).

Chemical Synthesis and Compound Formation

Microwave Assisted Condensation : Research on 2-arylhydrazonopropanals explores their use in synthesizing various heterocyclic derivatives, highlighting the importance of structural assignments and potential applications in chemical synthesis (Al‐Zaydi, Borik, & Elnagdi, 2003).

Antimicrobial Efficacy : Studies on novel pyrrole and pyrazole derivatives containing phenylamino-propanoyl moiety from 3-phenylaminopropanohydrazide show their potential in vitro antimicrobial activity (Tumosienė, Kantminienė, Pavilonis, Maželienė, & Beresnevičius, 2009).

Organocatalyst Synthesis : The research on pentafluorophenylammonium triflate (PFPAT) catalyzing condensation of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives for synthesizing ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives highlights advances in organocatalysis and their antimicrobial activity (Ghashang, Mansoor, & Aswin, 2013).

Advanced Chemical Research

Solvent Switchable Reactions : The research on the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles via trifluoroacetylated acetylenes and aryl (alkyl) hydrazines, highlighting the influence of solvent nature, showcases advanced techniques in chemical synthesis (Muzalevskiy, Rulev, Romanov, Kondrashov, Ushakov, Chertkov, & Nenajdenko, 2017).

Catalysis in Oxidation Reactions : Studies on pyrazole and trispyrazolylmethane rhenium complexes as catalysts for ethane and cyclohexane oxidations demonstrate their efficacy in selective catalysis under mild conditions (Alegria, Kirillova, Martins, & Pombeiro, 2007).

特性

IUPAC Name |

2-(cyclopropylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O2/c11-10(12,13)8-3-4-16(15-8)5-7(9(17)18)14-6-1-2-6/h3-4,6-7,14H,1-2,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAMDBWLJCIPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(CN2C=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

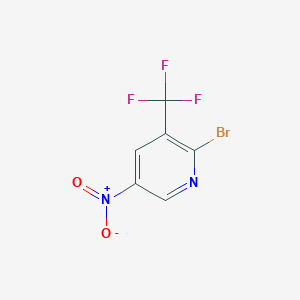

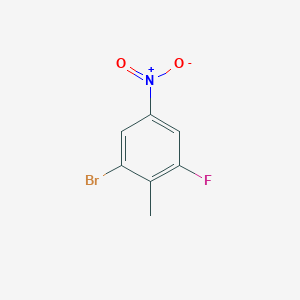

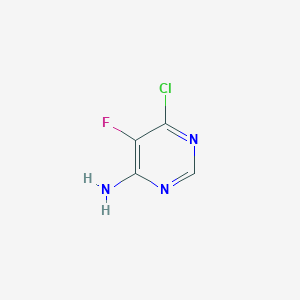

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)

![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)